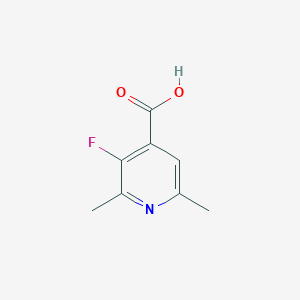
3-Fluoro-2,6-dimethylisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2,6-dimethylisonicotinic acid is a fluorinated derivative of isonicotinic acid. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity. These properties make them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-Fluoro-2,6-dimethylisonicotinic acid, often involves selective fluorination reactions. One common method is the fluorination of pyridine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the use of nucleophilic substitution reactions, where a fluorine atom replaces a leaving group such as bromine or chlorine on the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated compounds typically involves large-scale reactions using efficient and cost-effective methods. The Suzuki-Miyaura coupling reaction is one such method, known for its mild conditions and high yields. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2,6-dimethylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of methyl groups to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions where a fluorine atom replaces a leaving group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium fluoride (NaF) or tetra-n-butylammonium fluoride (TBAF) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of fluorinated pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-2,6-dimethylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a molecular probe in imaging studies due to its fluorine content.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2,6-dimethylisonicotinic acid involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This can lead to changes in biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Carboxylpyridine
- 4-Pyridinecarboxylic acid
- 2-Fluoro-3-nitrobenzoic acid
Uniqueness
3-Fluoro-2,6-dimethylisonicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both fluorine and methyl groups can enhance its stability and bioavailability compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
3-fluoro-2,6-dimethylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8FNO2/c1-4-3-6(8(11)12)7(9)5(2)10-4/h3H,1-2H3,(H,11,12) |
Clave InChI |
VQQVDUSUWPACLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)C)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















